
6''-O-Acetylsaikosaponin D
説明
6’‘-O-Acetylsaikosaponin D is a triterpenoid saponin compound found in the roots of Bupleurum species, particularly Bupleurum chinense. Saikosaponins, including 6’'-O-Acetylsaikosaponin D, have garnered significant attention due to their diverse biological activities, such as anti-inflammatory, anti-tumor, and immune-modulating properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6’‘-O-Acetylsaikosaponin D involves the acetylation of saikosaponin D. The process typically includes the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions. The reaction proceeds with the acetylation of the hydroxyl group at the 6’’ position of the sugar moiety .
Industrial Production Methods: Industrial production of 6’'-O-Acetylsaikosaponin D is primarily achieved through extraction and purification from Bupleurum species. The process involves several steps, including solvent extraction, chromatographic separation, and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: 6’'-O-Acetylsaikosaponin D undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield saikosaponin D.
Oxidation: The aglycone part of the molecule can undergo oxidation reactions, leading to the formation of different oxidized derivatives.
Substitution: The hydroxyl groups in the sugar moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Reagents like acetic anhydride for acetylation or benzoyl chloride for benzoylation.
Major Products Formed:
Hydrolysis: Saikosaponin D.
Oxidation: Oxidized derivatives of the aglycone.
Substitution: Various acetylated or benzoylated derivatives.
科学的研究の応用
6"-O-Acetylsaikosaponin D is a chemical compound that belongs to the saikosaponin family . Saikosaponins are found in plants of the Bupleurum genus and are known to possess diverse pharmacological activities .
Chemical Information:
- Molecular Formula
- Molecular Weight 823.0 g/mol
- It has been reported in Bupleurum chinense and Bupleurum rockii .
While the search results do not provide specific applications and case studies for 6"-O-Acetylsaikosaponin D, they do offer information regarding the pharmacological effects of saikosaponins in general, as well as methods for identifying and analyzing these compounds.
Saikosaponins: Pharmacological Effects and Analysis
Bupleurum species have multiple pharmacological activities, covering nearly all aspects of the medicinal efficacy of Bupleurum medicinal materials . Over 100 saikosaponins have been isolated from Bupleurum species to date . Saikosaponins, as major bioactive compounds, possess anti-inflammatory, immunoregulatory, anti-cancer, and anti-oxidative stress effects .
Anti-Inflammatory Effects of Saikosaponins
Various saikosaponins have demonstrated anti-inflammatory properties in in vitro and in vivo models .
Compound | Animal/Cell (organ) | Model/Stimulation | Dosage | Time | Effects | Ref |
---|---|---|---|---|---|---|
SSa | RAW 264.7 cells | LPS | 3.125 – 12.5 μM | 5 or 20h | COX-2, iNOS, TNF-α, IL-1β, IL-6, NF-κB, IκBα and MAPK↓, IL-10 ↑ | (Zhu et al., 2013) |
SSa | Osteoarthritis chondrocytes | IL-1β | 5 – 15 μM | 12 h | PGE2, MMP-1, MMP-13 and NF-κB activation | (Gao et al., 2017) |
SSa | HUVEC cell line | LPS | 3, 6, 12 μM | 12 h | COX-2 and iNOS, NF-κB activation, TLR4 migration ↓ | (Fu et al., 2015) |
SSa, d | RAW 264.7 cells | LPS | SSa, 12.5 μM; SSd, 50 μM | 24 h | LPS-induced iNOS, COX-2, NO, PGE2, TNF-α, IL-6 and NF-κB ↓ | (Lu et al., 2012a) |
SSa, Sd | SD rats | Carrageenan-induced paw edema | SSa 5 – 20 mg/kg; SSd 5 – 20 mg/kg | 1 – 6h | Acute inflammation ↓, paw thickness ↓ | |
SSa, Sd | BALB/c mice | Acetic acid | 1h | Acute inflammation ↓, permeability ↓ | ||
SSd | C57BL6 mice | APAP-induced liver injury | 2 mg/kg/day | 5 days | APAP-induced NF-kB, STAT3, Il6 and Ccl2↓, IL-10 ↑ | (Liu et al., 2014) |
SS mixture | Kunming mice | Formalin-induced paw edema | 0.52 – 4.68 g/kg | 3 days | AA and PGE2 production ↓ | (Ma et al., 2016) |
SSa, b1, d | C6 rat glioma cell | N/A | 50 μM | 10 min | Stimulate PGE2 release | (Kyo et al., 1999) |
SGd | C6 rat glioma cell | 1– 20 μM | N/A | No effects on basal level PGE2 production from AA. | (Kodama et al., 2003) | |
SSa | Wistar rats | CLP-induced experimental sepsis | 1.0 – 5.0 mg/kg | 8 h | CLP-induced TNF-α, IL-6, NOD2 mRNA expression and phospho-NF-κB p65 ↓ | (Zhao et al., 2015a) |
作用機序
6’'-O-Acetylsaikosaponin D is part of a larger group of saikosaponins, which include:
- Saikosaponin A
- Saikosaponin B
- Saikosaponin C
- Saikosaponin D
Uniqueness:
- Structural Differences: The presence of an acetyl group at the 6’’ position distinguishes 6’'-O-Acetylsaikosaponin D from other saikosaponins.
- Biological Activity: The acetylation enhances its bioavailability and potency in certain biological activities compared to its non-acetylated counterparts .
類似化合物との比較
- Saikosaponin A: Known for its hepatoprotective and anti-inflammatory properties.
- Saikosaponin B: Exhibits anti-tumor and anti-viral activities.
- Saikosaponin C: Studied for its neuroprotective and anti-inflammatory effects.
- Saikosaponin D: The parent compound of 6’'-O-Acetylsaikosaponin D, with similar but less potent activities .
生物活性
6''-O-Acetylsaikosaponin D is a triterpene saponin derived from the roots of various species of the Bupleurum genus, particularly Bupleurum chinense and Bupleurum spinosum. This compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound is characterized by its complex arrangement of sugar moieties attached to a triterpenoid backbone. The molecular formula is C44H70O14, with a molecular weight of 823.04 g/mol. The structural features include:
- Triterpene Backbone : A pentacyclic structure typical of saponins.
- Acetyl Group : An acetyl group at the 6'' position enhances its biological activity.
- Glycosidic Bonds : Multiple sugar units that contribute to its solubility and interaction with biological targets.
Anti-Cancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
Cancer Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
BT474 (Breast) | 4.7 | |
CHAGO (Lung) | 5.7 | |
HepG2 (Liver) | 6.5 | |
Kato3 (Gastric) | 5.3 | |
SW620 (Colorectal) | 5.6 |
These results demonstrate that this compound is comparable to standard chemotherapeutic agents like doxorubicin, indicating potential as an alternative or adjunct therapy in cancer treatment.
Anti-Inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation. A notable study reported:
- Mechanism : Inhibition of NF-kB signaling pathway.
- Outcome : Reduced levels of TNF-alpha and IL-6 in macrophages.
Immunomodulatory Properties
The compound has been observed to modulate immune responses, enhancing the activity of natural killer (NK) cells and promoting the proliferation of T lymphocytes. This suggests potential applications in immunotherapy.
Study on Hepatoprotective Effects
A study conducted on rats demonstrated that treatment with this compound significantly reduced liver damage induced by carbon tetrachloride (CCl4). Key findings included:
- Liver Enzyme Levels : Decreased alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
- Histopathological Analysis : Improved liver architecture compared to control groups.
Clinical Observations in Traditional Medicine
In traditional Chinese medicine, Bupleurum species are used for their therapeutic properties. A review highlighted that patients treated with formulations containing this compound reported improvements in conditions such as hepatitis and chronic inflammatory diseases.
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZBAMDKXKRBA-YBZZVAQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。